molecular formula C19H27N3O B6710654 N-[1-(2-methylphenyl)ethyl]-N-(2-methylpropyl)-2-(1-methylpyrazol-3-yl)acetamide

N-[1-(2-methylphenyl)ethyl]-N-(2-methylpropyl)-2-(1-methylpyrazol-3-yl)acetamide

Cat. No.: B6710654
M. Wt: 313.4 g/mol
InChI Key: MHIRSIFLADYNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-methylphenyl)ethyl]-N-(2-methylpropyl)-2-(1-methylpyrazol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, an acetamide group, and multiple alkyl and aryl substituents, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[1-(2-methylphenyl)ethyl]-N-(2-methylpropyl)-2-(1-methylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-14(2)13-22(16(4)18-9-7-6-8-15(18)3)19(23)12-17-10-11-21(5)20-17/h6-11,14,16H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIRSIFLADYNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)N(CC(C)C)C(=O)CC2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylphenyl)ethyl]-N-(2-methylpropyl)-2-(1-methylpyrazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the acetamide group and the subsequent alkylation and arylation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques like high-pressure reactors and automated synthesis systems to optimize the reaction conditions and improve the overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylphenyl)ethyl]-N-(2-methylpropyl)-2-(1-methylpyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-[1-(2-methylphenyl)ethyl]-N-(2-methylpropyl)-2-(1-methylpyrazol-3-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate the functions of specific enzymes or pathways.

    Medicine: It has potential therapeutic applications, such as acting as a drug candidate for treating certain diseases or conditions.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2-methylphenyl)ethyl]-N-(2-methylpropyl)-2-(1-methylpyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[1-(2-methylphenyl)ethyl]-N-(2-methylpropyl)-2-(1-methylpyrazol-3-yl)acetamide include:

  • 3-Methoxyphenylboronic acid
  • Bromomethyl methyl ether
  • 2-Aminoethyl methacrylate

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities, making it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.